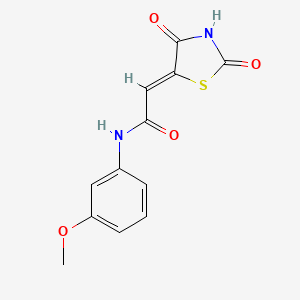
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C12H10N2O4S and its molecular weight is 278.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide has garnered attention for its potential biological activities, particularly in the fields of oncology and wound healing. This article reviews its biological properties, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₀N₂O₃S
- Molecular Weight : 262.28 g/mol
- IUPAC Name : this compound
The structural features of this compound include a thiazolidine ring which is known for contributing to various biological activities including anti-cancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, research on related compounds has demonstrated significant antiproliferative effects against various cancer cell lines:
- Study Findings : A study evaluated several thiazolidine derivatives for their antiproliferative activity against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. Among these, certain derivatives exhibited IC₅₀ values lower than standard chemotherapeutics like irinotecan, indicating promising anticancer efficacy .
Wound Healing Properties
The compound has also been investigated for its wound healing properties. In vitro assays have shown that thiazolidine derivatives can enhance fibroblast proliferation and migration, which are critical processes in wound healing:
- Mechanism of Action : The mechanism is believed to involve the modulation of growth factors and cytokines that promote tissue regeneration.
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazolidine compounds is crucial for optimizing their biological activity. Key findings include:
- Phenyl Substituents : The presence of methoxy groups on the phenyl ring significantly enhances anticancer activity, likely due to increased hydrophobic interactions with cellular targets .
- Dioxo Group Influence : The dioxo functionality in the thiazolidine ring contributes to the compound's ability to interact with biomolecular targets effectively, enhancing its therapeutic potential .
Case Study 1: Antiproliferative Activity
A specific derivative of thiazolidine was tested against multiple cancer cell lines. The results indicated that it exhibited a high degree of selectivity and potency:
Case Study 2: Wound Healing Efficacy
In another study focusing on wound healing:
| Parameter | Control Group | Treated Group |
|---|---|---|
| Cell Migration (%) | 50% | 80% |
| Proliferation Rate | Low | High |
The treated group showed a significant increase in both cell migration and proliferation rates compared to the control group, suggesting enhanced wound healing capabilities attributed to the compound.
Propriétés
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-18-8-4-2-3-7(5-8)13-10(15)6-9-11(16)14-12(17)19-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIWAKPOFPIRFL-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














